

Azido-PEG7-acid: A Comprehensive Technical Guide for Advanced Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of **Azido-PEG7-acid**, a versatile heterobifunctional linker integral to the advancement of bioconjugation, drug delivery, and proteomics. Its unique architecture, combining a reactive azide moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful tool for the precise engineering of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Features and Physicochemical Properties

Azido-PEG7-acid is a bifunctional molecule designed for elegant and efficient bioconjugation strategies. The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the formation of a stable triazole linkage with alkyne-modified molecules.[1][2] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[2] The seven-unit PEG spacer enhances the solubility and stability of the resulting conjugates and reduces non-specific binding.[1]

Table 1: Physicochemical Properties of Azido-PEG7-acid



Property	Value	Source(s)
Molecular Formula	C17H33N3O9	[2]
Molecular Weight	423.5 g/mol	[2]
Purity	Typically >95%	[3]
Appearance	Solid at room temperature	[4]
Solubility	Soluble in DMSO, DMF, and aqueous buffers	[4][5]
Storage Conditions	-20°C, protected from light and moisture	[2][4]

Quantitative Performance Metrics

The efficiency and reliability of **Azido-PEG7-acid** as a linker are demonstrated through its performance in various bioconjugation reactions. The following tables summarize key quantitative data related to its reactivity and the stability of the resulting linkages.

Table 2: Reaction Kinetics of Azide-Alkyne Cycloaddition

Reaction Type	Reaction Partner	Typical Second- Order Rate Constant (M ⁻¹ s ⁻¹)	Source(s)
CuAAC	Terminal Alkyne	10 - 100	[6]
SPAAC	DBCO (Dibenzocyclooctyne)	~1	[6]
SPAAC	BCN (Bicyclononyne)	~0.1	[6]

Table 3: Stability Profile of Azide and PEG Moieties



Functional Group	Condition	Stability	Source(s)
Azide	pH 4-12	Generally Stable	[7]
Azide	Reducing Agents (e.g., DTT, TCEP)	Can be reduced to an amine	[7]
PEG Linker	Aqueous Buffers (pH 6.0-8.0)	Generally Stable	[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Azido-PEG7-acid**. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to **Azido-PEG7-acid**.

Materials:

- · Alkyne-modified protein
- Azido-PEG7-acid
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Desalting column



Methodology:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of Azido-PEG7-acid in DMSO.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
 - Add a 5 to 20-fold molar excess of the Azido-PEG7-acid stock solution to the protein solution.
 - Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
 - \circ Add the CuSO₄ solution to a final concentration of 200 μ M.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the fractions containing the purified protein conjugate.



Protocol 2: Synthesis of a PROTAC using Azido-PEG7acid

This protocol outlines a two-step synthesis of a PROTAC, first by forming an amide bond with a target protein ligand and then by a CuAAC reaction with an E3 ligase ligand.

Materials:

- · Target protein ligand with a primary amine
- Azido-PEG7-acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Alkyne-modified E3 ligase ligand
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Anhydrous DMF
- · Reverse-phase HPLC system

Methodology:

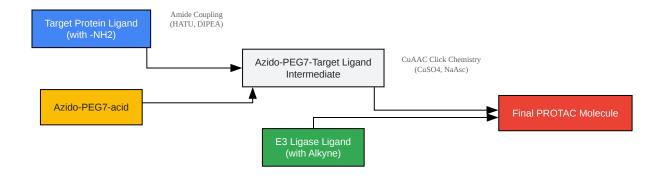
- Amide Coupling:
 - Dissolve the target protein ligand (1 eq) and Azido-PEG7-acid (1.1 eq) in anhydrous DMF.
 - Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.
 - Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.



- Upon completion, purify the intermediate product (Azido-PEG7-ligand) by reverse-phase HPLC.
- Click Chemistry (CuAAC):
 - Dissolve the Azido-PEG7-ligand (1 eq) and the alkyne-modified E3 ligase ligand (1.1 eq) in a mixture of t-BuOH and water.
 - Add a freshly prepared solution of sodium ascorbate (0.2 eq) followed by a solution of CuSO₄·5H₂O (0.1 eq).
 - Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- · Purification:
 - Purify the final PROTAC molecule by reverse-phase HPLC.

Visualizing Workflows with Azido-PEG7-acid

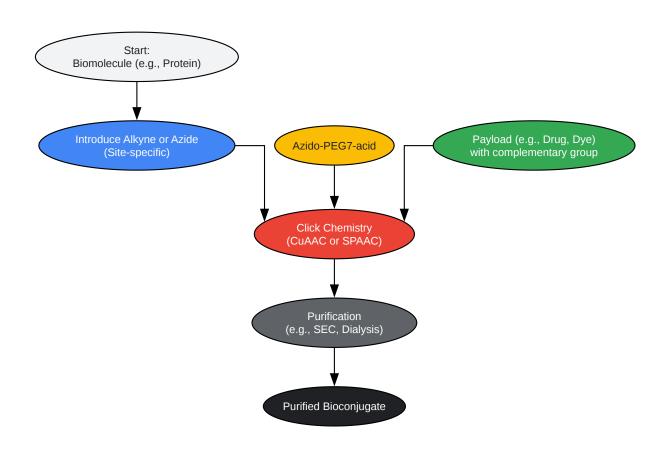
The following diagrams illustrate the logical relationships and workflows where **Azido-PEG7-acid** plays a central role.



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Caption: Synthetic workflow for a PROTAC using **Azido-PEG7-acid**.





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Caption: General workflow for bioconjugation using Azido-PEG7-acid.

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